molecular formula C14H14F2N2O3 B15263544 Ethyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B15263544
M. Wt: 296.27 g/mol
InChI Key: MJPDQLNPSARXOU-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS: 2060040-15-3) is a pyrazole-based ester featuring a 2,4-difluorophenyl substituent and a methyl group on the pyrazole ring. Its molecular formula is C₁₅H₁₅F₂N₂O₃ (MW: 309.3 g/mol). The compound is part of a broader class of heterocyclic derivatives studied for applications in medicinal chemistry and materials science, particularly due to the fluorine substituents enhancing metabolic stability and lipophilicity .

Properties

Molecular Formula

C14H14F2N2O3

Molecular Weight

296.27 g/mol

IUPAC Name

ethyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C14H14F2N2O3/c1-3-21-13(19)7-10-8(2)17-18(14(10)20)12-5-4-9(15)6-11(12)16/h4-6,17H,3,7H2,1-2H3

InChI Key

MJPDQLNPSARXOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NN(C1=O)C2=C(C=C(C=C2)F)F)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic or basic conditions.

    Introduction of the difluorophenyl group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Esterification: The final step involves the esterification of the pyrazole derivative with ethyl acetate under acidic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Ethyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Ethyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls or disrupt cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Table 1: Phenyl Substituent Modifications
Compound Name CAS Number Substituents Molecular Formula MW (g/mol) Key Features
Ethyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-...]acetate (Target) 2060040-15-3 2,4-difluoro C₁₅H₁₅F₂N₂O₃ 309.3 Enhanced lipophilicity, metabolic stability
Ethyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-...]acetate 2059954-74-2 3-cyano C₁₅H₁₅N₃O₃ 285.3 Polar cyano group; discontinued
Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-...]acetate 2060027-46-3 4-cyano C₁₅H₁₅N₃O₃ 285.3 Increased dipole moment; discontinued
Ethyl 2-[2-(2,5-dimethylphenyl)-5-methyl-3-oxo-...]acetate 2059932-72-6 2,5-dimethyl C₁₆H₁₈N₂O₃ 286.3 Steric hindrance from methyl groups

Key Observations :

  • Fluorine substituents (Target) improve bioavailability compared to cyano analogues, which are more polar and may face solubility challenges .

Heterocycle Modifications

Table 2: Heterocycle Variations
Compound Name CAS Number Core Structure Molecular Formula MW (g/mol) Notable Properties
Ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-...]acetate (Pyrazole) 2197062-18-1 Pyrazole C₁₅H₁₅F₂N₂O₃ 309.3 Similar to target; single fluorine
Ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-...]triazol-1-yl]acetate 1260379-21-2 1,2,4-Triazole C₁₃H₁₄FN₃O₃ 291.3 Triazole ring alters π-π interactions

Key Observations :

  • Pyrazole derivatives (Target, CAS: 2197062-18-1) exhibit planar geometry, favoring crystallinity, while triazole analogues (CAS: 1260379-21-2) may have stronger hydrogen-bonding capacity .

Ester Group Variations

Table 3: Ester Group Comparisons
Compound Name CAS Number Ester Group Molecular Formula MW (g/mol) Impact on Properties
Ethyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-...]acetate (Target) 2060040-15-3 Ethyl C₁₅H₁₅F₂N₂O₃ 309.3 Moderate lipophilicity
Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-...]acetate 2059954-81-1 Methyl C₁₄H₁₃F₂N₂O₃ 295.3 Higher solubility; shorter metabolic half-life

Key Observations :

  • Methyl esters (CAS: 2059954-81-1) are less lipophilic than ethyl esters (Target), favoring aqueous solubility but reducing membrane permeability .

Structural Complexity

Table 4: Complex Cyclic Systems
Compound Name CAS Number Core Structure Molecular Formula MW (g/mol) Features
Ethyl 2-(3-(difluoromethyl)-5-oxo-...cyclopropa[3,4]cyclopenta[1,2-c]pyrazol) - Fused cyclopropane-cyclopentane - 271.1 Conformational rigidity; niche applications
Target Compound 2060040-15-3 Simple pyrazole C₁₅H₁₅F₂N₂O₃ 309.3 Easier synthesis; broader applicability

Key Observations :

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